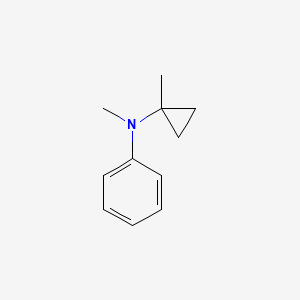![molecular formula C10H14Cl2O B14246077 2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one CAS No. 477908-63-7](/img/structure/B14246077.png)
2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(chloromethyl)bicyclo[321]octan-3-one is a bicyclic organic compound with a unique structure that includes two chloromethyl groups attached to a bicyclo[321]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with high yields and control over stereochemistry . The reaction conditions often include the use of specific solvents and catalysts to facilitate the addition reactions.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be used to synthesize more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one involves its reactivity with various nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octan-3-one: A similar compound without the chloromethyl groups, used in various organic synthesis applications.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure, used in similar synthetic applications.
Uniqueness
2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one is unique due to the presence of the chloromethyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals.
Propiedades
Número CAS |
477908-63-7 |
|---|---|
Fórmula molecular |
C10H14Cl2O |
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
2,2-bis(chloromethyl)bicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C10H14Cl2O/c11-5-10(6-12)8-2-1-7(3-8)4-9(10)13/h7-8H,1-6H2 |
Clave InChI |
DPEXZGNKTRWIKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC(=O)C2(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

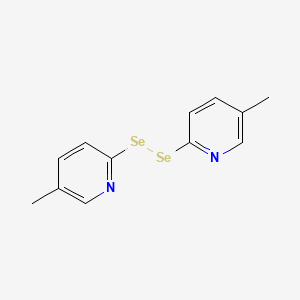
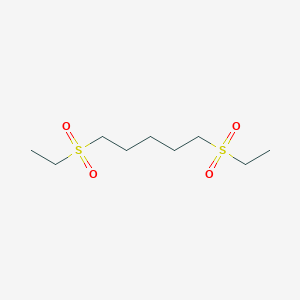
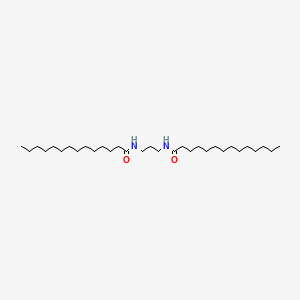
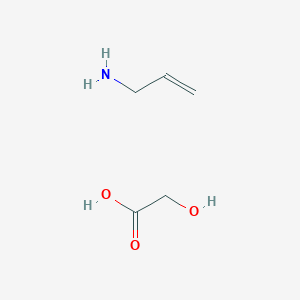
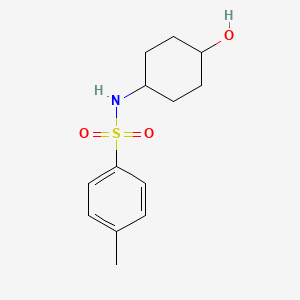
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
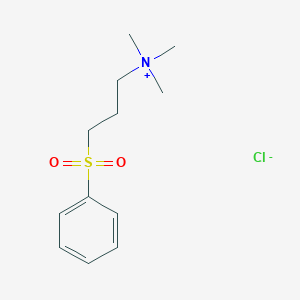
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)


